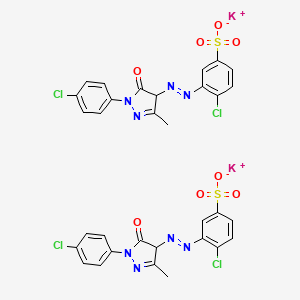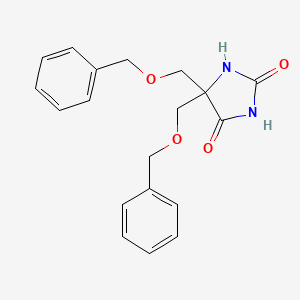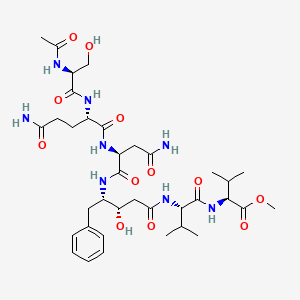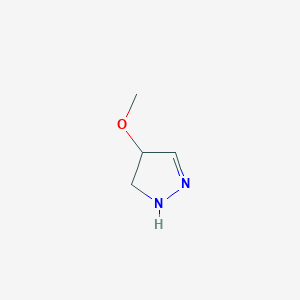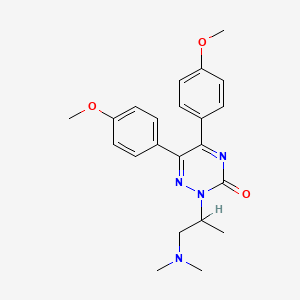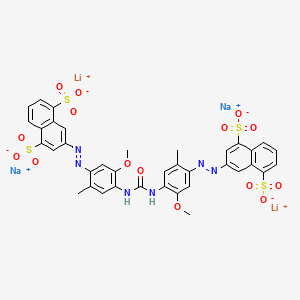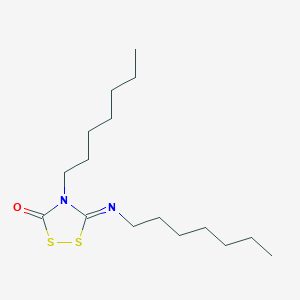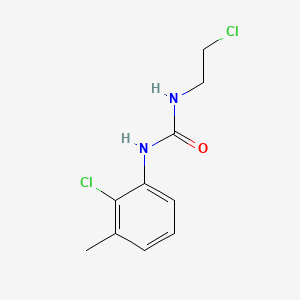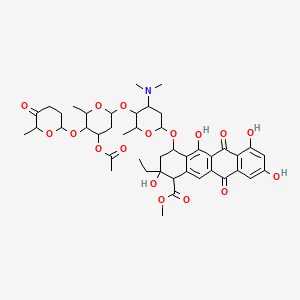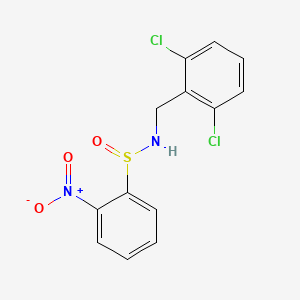
N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and 2-aminobenzenesulfinamide.
Reaction Conditions: The initial step involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with 2-aminobenzenesulfinamide under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or sodium periodate to introduce the hydroxy(oxido)amino group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Including crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxy(oxido)amino group.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfonamide.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Can lead to the formation of sulfonic acid derivatives.
Reduction: Produces sulfonamide derivatives.
Substitution: Results in various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structure.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Probes: Used in studies to understand biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dichlorobenzyl)-2-aminobenzenesulfonamide: Similar structure but lacks the hydroxy(oxido)amino group.
2,6-Dichlorobenzylamine: Simpler structure, used in different applications.
Uniqueness
Structural Complexity: The presence of both dichlorobenzyl and sulfinamide groups, along with the hydroxy(oxido)amino group, makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
This detailed overview provides a comprehensive understanding of N-(2,6-Dichlorobenzyl)-2-(hydroxy(oxido)amino)benzenesulfinamide, from its synthesis to its applications and unique properties
Properties
CAS No. |
83365-13-3 |
|---|---|
Molecular Formula |
C13H10Cl2N2O3S |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-2-nitrobenzenesulfinamide |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-10-4-3-5-11(15)9(10)8-16-21(20)13-7-2-1-6-12(13)17(18)19/h1-7,16H,8H2 |
InChI Key |
OUTLYOKVGRNTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)NCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


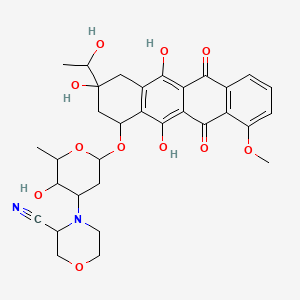
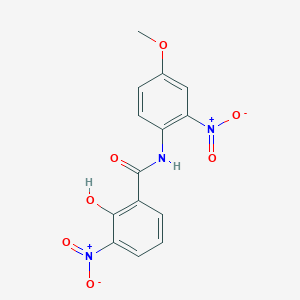

![2-Pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone](/img/structure/B12791846.png)
